molecular formula C12H15ClN2 B12747027 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride CAS No. 91874-42-9

1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride

Cat. No.: B12747027
CAS No.: 91874-42-9
M. Wt: 222.71 g/mol
InChI Key: VNTOMYXCSBENNI-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride typically involves the condensation of 2,4-dimethylbenzylamine with glyoxal and ammonium acetate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as a monohydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to obtain high purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic properties .

Biology: In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of imidazole-containing biomolecules .

Medicine: The compound has shown potential in the development of new drugs, particularly as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a promising candidate for further drug development .

Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions. Its stability and reactivity make it an ideal catalyst for these processes .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of physiological processes in higher organisms .

Comparison with Similar Compounds

  • 1H-Imidazole, 4,5-dihydro-2-methyl-
  • 1H-Imidazole, 4,5-dihydro-2-phenyl-
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-

Uniqueness: 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride is unique due to the presence of the 2,4-dimethylphenylmethyl group, which imparts specific chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

91874-42-9

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

5-[(2,4-dimethylphenyl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-9-3-4-11(10(2)5-9)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H

InChI Key

VNTOMYXCSBENNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CN=CN2)C.Cl

Origin of Product

United States

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